![molecular formula C7H10F3N B13011322 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-azaspiro[33]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a trifluoromethyl group and an azaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the alkylation of a suitable azetidine precursor with a trifluoromethyl-containing reagent under basic conditions. For example, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a trifluoromethylating agent in the presence of a base such as sodium hydroxide can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and cost-effectiveness. The key steps typically involve the preparation of intermediates followed by cyclization and functional group modifications under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane: A non-collinear benzene bioisostere with similar structural features but lacking the trifluoromethyl group.
Thiazaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic ring, offering different reactivity and applications.
Fluorene-based spiro compounds: Used in light-emitting devices and other advanced materials
Uniqueness
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced metabolic stability and bioactivity. Its spirocyclic structure also contributes to its rigidity and three-dimensional shape, which can improve binding affinity and selectivity for specific biological targets .
Eigenschaften
Molekularformel |
C7H10F3N |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2 |
InChI-Schlüssel |
DEYJFGHFKSCKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C(F)(F)F)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


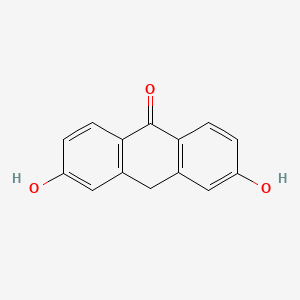
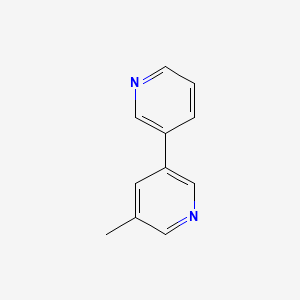
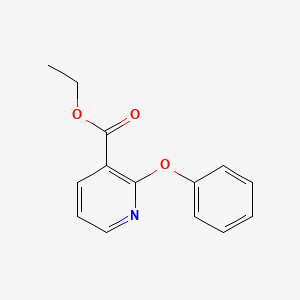

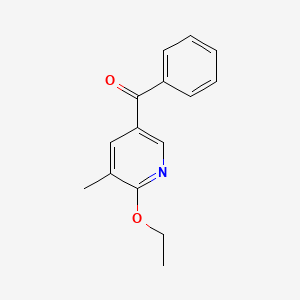
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)
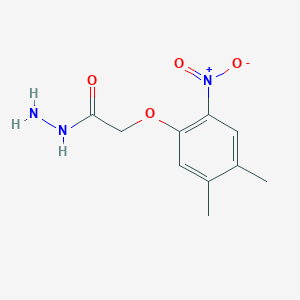
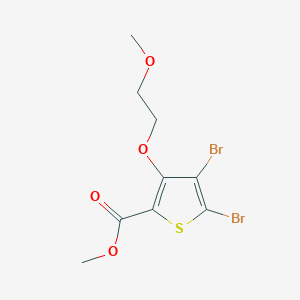

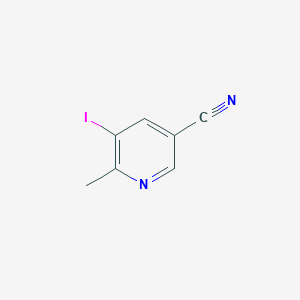
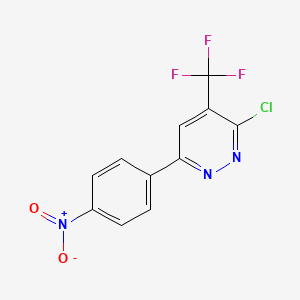
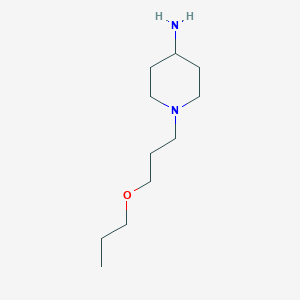
![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
![8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)
